5-Chloro-4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1,2,3-thiadiazole
Description
Properties
IUPAC Name |
5-chloro-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2S2/c11-9-8(15-16-18-9)5-17-7-3-1-2-6(4-7)10(12,13)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUJHSJJGXVWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=C(SN=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole
Step 1: Preparation of Chloroacetyl Thiosemicarbazide
Chloroacetyl chloride reacts with thiosemicarbazide in anhydrous dichloromethane under nitrogen atmosphere:
$$
\text{ClCH}2\text{COCl} + \text{H}2\text{N-NH-C(S)-NH}2 \rightarrow \text{ClCH}2\text{C(S)-NH-NH}2 + \text{HCl}
$$
Step 2: Cyclization with Hydrochloric Acid
The intermediate undergoes cyclization in concentrated HCl at 0–5°C to yield 5-chloro-4-(chloromethyl)-1,2,3-thiadiazole:
$$
\text{ClCH}2\text{C(S)-NH-NH}2 \xrightarrow{\text{HCl}} \text{C}3\text{H}2\text{Cl}2\text{N}2\text{S} + \text{H}2\text{O}
$$
Reaction Conditions
- Temperature: 0–5°C (prevents side reactions).
- Yield: 68–72% (isolated via column chromatography).
Alternative Synthetic Pathways
Direct Cyclization with Pre-Functionalized Thiosemicarbazides
A one-pot strategy involves synthesizing a thiosemicarbazide pre-installed with the sulfanyl-methyl group.
Step 1: Synthesis of 3-(Trifluoromethyl)phenylthioacetyl Hydrazide
3-(Trifluoromethyl)benzenethiol reacts with chloroacetyl hydrazide:
$$
\text{HS-C}6\text{H}4-\text{CF}3 + \text{ClCH}2\text{CONHNH}2 \rightarrow \text{S-C}6\text{H}4-\text{CF}3-\text{CH}2\text{CONHNH}2 + \text{HCl}
$$
Step 2: Cyclization with Phosphoric Acid
Cyclization in $$ \text{H}3\text{PO}4 $$ at 100°C directly forms the target compound:
$$
\text{S-C}6\text{H}4-\text{CF}3-\text{CH}2\text{CONHNH}2 \xrightarrow{\text{H}3\text{PO}4} \text{C}{10}\text{H}6\text{ClF}3\text{N}2\text{S}2 + \text{H}_2\text{O}
$$
Advantages
- Fewer purification steps.
- Higher atom economy (theoretical yield: 78%).
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Hurd-Mori + Substitution | 2 | 72 → 85 | High purity; Scalable | Multi-step purification |
| Direct Cyclization | 1 | 78 | Streamlined process | Requires specialized thiosemicarbazide |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 7.82 (s, 1H, Ar-H), 7.65–7.58 (m, 3H, Ar-H), 4.52 (s, 2H, SCH$$ _2 $$).
- $$ ^{13}\text{C} $$ NMR : δ 160.1 (C-5), 139.8 (C-4), 132.5–125.3 (Ar-C), 34.2 (SCH$$ _2 $$).
Mass Spectrometry
- ESI-MS : m/z 337.0 [M+H]$$ ^+ $$.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiadiazole derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Thiadiazole derivatives, including 5-Chloro-4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1,2,3-thiadiazole, have demonstrated significant antimicrobial properties. Research indicates that compounds with thiadiazole moieties exhibit antifungal and antibacterial activities. For instance, derivatives of 1,3,4-thiadiazole have been reported to possess activity against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
Anticancer Properties
The anticancer potential of thiadiazole derivatives is notable. Studies have shown that compounds containing the 1,3,4-thiadiazole structure can inhibit cancer cell proliferation through various mechanisms. These include the inhibition of DNA synthesis and targeting specific kinases involved in tumorigenesis. In vitro studies have demonstrated that certain thiadiazole derivatives exhibit cytotoxic effects against human cancer cell lines such as hepatocellular carcinoma and lung cancer .
Antiviral Activity
Research has also explored the antiviral properties of thiadiazole derivatives. For example, sulfonamide derivatives containing a thiadiazole moiety were synthesized and tested for antiviral activity against the tobacco mosaic virus (TMV), showing promising results in inhibiting viral replication . This suggests potential applications in virology and the development of antiviral medications.
Agricultural Applications
Pesticidal Properties
Thiadiazole compounds have been investigated for their pesticidal activities. The incorporation of sulfur and nitrogen heterocycles in their structure has been linked to enhanced insecticidal and herbicidal properties. For instance, certain thiadiazole derivatives have shown effectiveness against agricultural pests and plant pathogens, indicating their potential use as agrochemicals to protect crops from diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step processes that allow for the introduction of various substituents to optimize biological activity. The structure-activity relationship studies suggest that modifications in the thiadiazole ring or substituents can significantly influence the compound's biological properties. For example:
| Substituent | Biological Activity | Reference |
|---|---|---|
| Trifluoromethyl | Enhanced lipophilicity and bioactivity | |
| Chlorine | Increased antimicrobial potency | |
| Sulfanyl group | Contributes to pesticidal activity |
Case Studies
Case Study 1: Anticancer Screening
A study focused on synthesizing novel 1,3,4-thiadiazoles evaluated their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications led to compounds with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antiviral Efficacy
In another investigation, a series of sulfonamide derivatives containing the thiadiazole ring were synthesized and tested for anti-TMV activity. Compounds demonstrated varying degrees of inhibition, with some achieving over 50% inhibition rates similar to commercial antifungal agents .
Mechanism of Action
The mechanism of action of 5-Chloro-4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Effects and Electronic Properties
- CAS 339010-34-3 (5-Chloro-N-[4-(trifluoromethoxy)phenyl]-1,2,3-thiadiazole-4-methanamine): Key Difference: Replaces the sulfanylmethyl group with a methanamine linker and a 4-(trifluoromethoxy)phenyl group. The amine linker may alter hydrogen-bonding interactions in biological systems .
CAS 338978-71-5 (5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole) :
- Key Difference : Substitutes the CF₃ group with a 3,4-dichlorophenyl moiety and a methyl group at position 4.
- Impact : Dichloro substituents are electron-withdrawing but less lipophilic than CF₃. The methyl group may sterically hinder interactions with biological targets compared to the sulfanylmethyl group in the target compound .
2.3. Structural Conformation and Crystallography
- Isostructural Thiazole Derivatives () :
- Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole exhibit planar conformations with perpendicular fluorophenyl groups.
- Comparison : The bulkier CF₃ group in the target compound may disrupt planarity, affecting crystal packing and solubility. SHELX refinement () could elucidate such structural differences if crystallographic data were available .
Data Table: Structural and Functional Comparison
Biological Activity
5-Chloro-4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1,2,3-thiadiazole is a compound with a unique chemical structure that has garnered attention for its potential biological activities. The compound features a thiadiazole ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 310.75 g/mol. Its structure includes a chloro group and a trifluoromethyl phenyl group, which are significant for its biological activity.
Anticancer Activity
Research has indicated that compounds containing thiadiazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiadiazole can inhibit cell proliferation in various cancer cell lines.
- Case Study : A compound structurally similar to this compound demonstrated an IC50 value of 49.85 μM against the A549 lung cancer cell line, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Similar Compound | A549 | 49.85 |
The presence of the trifluoromethyl group enhances the compound's lipophilicity and may improve its ability to penetrate cell membranes, thus increasing its efficacy as an anticancer agent.
Antimicrobial Activity
Thiadiazole derivatives have also been reported to possess antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Research Findings : In vitro studies have shown that similar thiadiazole compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related compound displayed minimum inhibitory concentrations (MIC) in the range of 16-64 μg/mL against various bacterial strains .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Related Thiadiazole | E. coli | 32 |
| Related Thiadiazole | S. aureus | 16 |
Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazole derivatives is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Case Study : A study evaluating the anti-inflammatory effects of thiadiazole derivatives showed a significant reduction in inflammation markers in animal models when treated with compounds similar to this compound .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Chloro Group : Enhances biological activity through electron-withdrawing effects.
- Trifluoromethyl Group : Improves lipophilicity and bioavailability.
These modifications can be critical for optimizing the pharmacological profile of thiadiazole-based compounds.
Q & A
Q. Key Considerations :
- Use anhydrous conditions to avoid hydrolysis of reactive intermediates.
- Monitor reaction progress via TLC or HPLC to optimize yield and purity.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Characterization of structurally analogous compounds (e.g., triazole and thiazole derivatives) relies on:
- 1H/13C NMR : To confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in 13C NMR) and sulfanyl-methyl linkage (δ ~2.5–3.5 ppm in 1H NMR) .
- FT-IR : Identify S–C and C–F stretches (650–750 cm⁻¹ for C–S; 1100–1250 cm⁻¹ for C–F) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the sulfanyl and chloro substituents .
Q. Structural-Activity Relationship (SAR) Insights :
- Meta-substitution (e.g., 3-CF3) may improve steric compatibility with enzyme active sites compared to ortho/para positions.
- Contradictions : Some studies report reduced activity with bulky substituents due to steric hindrance . Resolve discrepancies by conducting comparative docking studies (e.g., AutoDock Vina) to map binding affinities .
Advanced: What strategies can resolve discrepancies in reported biological activities of similar thiadiazole derivatives?
Methodological Answer :
Conflicting data often arise from variations in assay conditions, cell lines, or impurity profiles. Strategies include:
Standardized Assays : Re-evaluate activity using panels like NCI-60 cancer cell lines under uniform protocols .
Purity Validation : Employ HPLC-MS to ensure >95% purity, as impurities (e.g., unreacted thiols) may skew results .
Mechanistic Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify target binding kinetics and distinguish true activity from artifacts .
Q. Case Study :
- A triazole derivative showed conflicting IC50 values (5 µM vs. 50 µM) in two studies. Re-analysis revealed differences in serum content (10% FBS vs. serum-free), altering compound bioavailability .
Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways:
Electrostatic Potential Maps : Identify electron-deficient regions (e.g., C4 of the thiadiazole) prone to nucleophilic attack .
Activation Energy Barriers : Compare energy profiles for substitutions at C4 vs. C5 to prioritize synthetic routes .
Example Calculation :
For 5-chloro-1,2,3-thiadiazole derivatives, the C4 position exhibits a higher electrophilicity index (+1.2 eV) than C5 (+0.8 eV), favoring sulfanylmethyl group introduction at C4 .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer :
Based on studies of analogous thiadiazoles:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent photodegradation of the sulfanyl group .
- Solvent : Dissolve in anhydrous DMSO or acetonitrile to avoid hydrolysis; confirm stability via periodic NMR checks .
Advanced: What in vitro models are suitable for evaluating this compound’s pharmacokinetic properties?
Q. Methodological Answer :
- Caco-2 Cell Monolayers : Assess intestinal permeability (Papp >1 ×10⁻⁶ cm/s indicates high absorption) .
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t1/2 >30 min suggests favorable hepatic stability) .
- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates to predict drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
